![molecular formula C26H22N4O2 B2431288 N,7-ビス(4-メトキシフェニル)-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-アミン CAS No. 477228-13-0](/img/structure/B2431288.png)
N,7-ビス(4-メトキシフェニル)-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core with methoxyphenyl and phenyl substituents
科学的研究の応用
N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
Target of Action
Similar compounds have been reported to target cyclin-dependent protein kinases (cdks), which play crucial roles in the regulation of cell cycle and transcription .
Mode of Action
It’s known that similar compounds interact with their targets, such as cdks, by binding to the active site and inhibiting the kinase activity, thereby disrupting cell cycle progression and transcription .
Biochemical Pathways
Compounds that inhibit cdks generally affect cell cycle progression and transcription pathways .
Pharmacokinetics
Similar compounds have been reported to have good lipophilicity, allowing them to diffuse easily into cells .
Result of Action
Similar compounds have been reported to show antitumor activities against human breast cancer cells and human gastric cancer cells .
生化学分析
Biochemical Properties
It is known that pyrimidine derivatives play a crucial role in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
In vitro studies have shown that certain pyrimidine derivatives can have significant effects on cancerous cells . While specific data on N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is limited, it is plausible that it may exhibit similar cellular effects.
Molecular Mechanism
It is known that pyrimidine derivatives can inhibit certain enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Some pyrimidine derivatives have shown stability and long-term effects on cellular function in in vitro studies .
Metabolic Pathways
It is known that pyrimidine derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the condensation of appropriate pyrimidine derivatives with methoxyphenyl and phenyl groups under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to scale up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives with different substituents. Examples include:
- N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of methoxyphenyl and phenyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
N,7-bis(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-31-21-12-8-19(9-13-21)29-25-24-23(18-6-4-3-5-7-18)16-30(26(24)28-17-27-25)20-10-14-22(32-2)15-11-20/h3-17H,1-2H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCCIIGDBXAFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
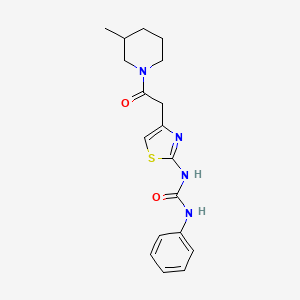
![2-((4-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431207.png)
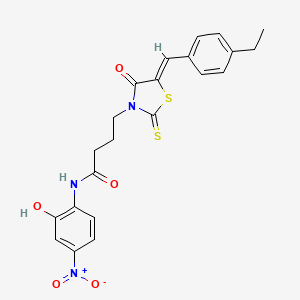
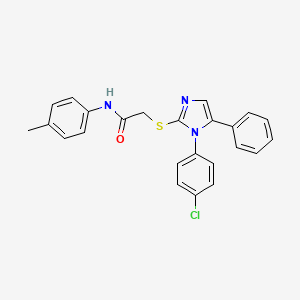
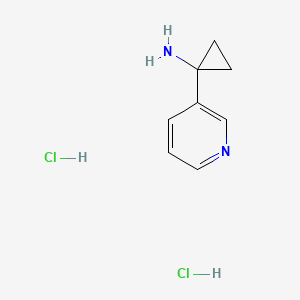
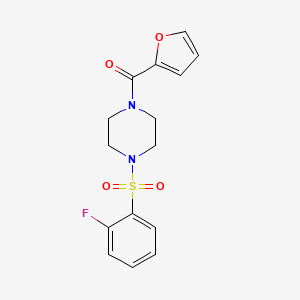
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-3-carboxamide](/img/structure/B2431216.png)

![N-TERT-BUTYL-2-({6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE](/img/structure/B2431218.png)
![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2431219.png)
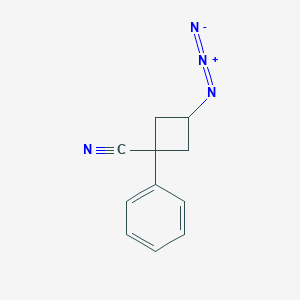
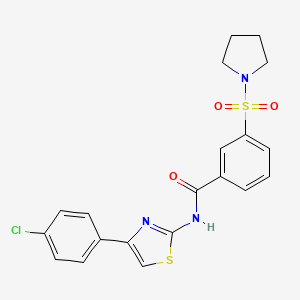
![2-Cyclopentyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2431225.png)
![4-[4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2431226.png)
